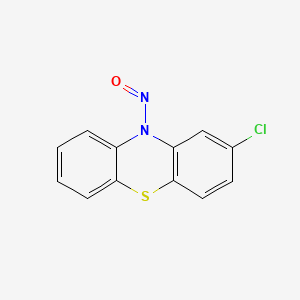

2-Chloro-10-nitroso-10H-phenothiazine

描述

Structure

3D Structure

属性

分子式 |

C12H7ClN2OS |

|---|---|

分子量 |

262.72 g/mol |

IUPAC 名称 |

2-chloro-10-nitrosophenothiazine |

InChI |

InChI=1S/C12H7ClN2OS/c13-8-5-6-12-10(7-8)15(14-16)9-3-1-2-4-11(9)17-12/h1-7H |

InChI 键 |

DPLSBEIXFWJKOL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)N=O |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 10 Nitroso 10h Phenothiazine

Established Synthetic Routes to 2-Chloro-10-nitroso-10H-phenothiazine and Related Nitroso Phenothiazines

The generation of this compound fundamentally relies on the nitrosation of the secondary amine present in the 2-chlorophenothiazine (B30676) precursor. The methodologies to achieve this transformation range from classical chemical reactions to the exploration of more contemporary and milder reagents.

Conventional Synthetic Approaches

The traditional and most direct route to N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent, typically generated in situ from sodium nitrite (B80452) and a strong acid. For the synthesis of this compound, this would involve the treatment of 2-chlorophenothiazine with sodium nitrite in an acidic medium, such as hydrochloric acid or sulfuric acid. The acidic conditions are crucial for the formation of the nitrosating species, nitrous acid (HNO₂), which then reacts with the secondary amine of the phenothiazine (B1677639) ring.

Another conventional approach employs nitrosyl halides (e.g., NOCl) or nitrosonium salts (e.g., NOBF₄). These reagents provide a more direct source of the nitrosonium ion (NO⁺) and can often be used under specific and controlled conditions to achieve the desired nitrosation. For instance, nitrosyl chloride might be employed in an appropriate organic solvent at low temperatures to yield the target compound.

Table 1: Conventional Nitrosation Reagents and Conditions

| Nitrosating Agent | Typical Conditions | Precursor |

| Sodium Nitrite (NaNO₂) | Acidic medium (e.g., HCl, H₂SO₄), low temperature | 2-Chlorophenothiazine |

| Nitrosyl Chloride (NOCl) | Organic solvent, low temperature | 2-Chlorophenothiazine |

| Nitrosonium Tetrafluoroborate (NOBF₄) | Basic conditions (e.g., triethylamine), 0°C | 2-Chlorophenothiazine |

Exploration of Novel Synthetic Pathways

Research into nitrosation reactions has led to the development of novel reagents that offer milder reaction conditions and greater functional group tolerance. One such example is the use of 3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide, a bench-stable reagent that can perform transnitrosation under mild, often room temperature, conditions. The application of this reagent to 2-chlorophenothiazine could provide a high-yielding and clean synthesis of the corresponding nitroso derivative, avoiding the use of strong acids.

Furthermore, non-conventional energy sources are being explored for the synthesis of N-nitrosamines. Photochemical methodologies, for instance, have been proposed for trans-nitrosation reactions, where a nitroso group is transferred from a donor molecule to a secondary amine under photochemical conditions. While this area is still underexplored for phenothiazine derivatives, it represents a potential future direction for the synthesis of compounds like this compound. Electrochemical methods, which utilize an electric current to drive the nitrosation reaction, also present a promising, environmentally benign alternative to traditional chemical oxidants.

Advanced Synthesis Techniques for Phenothiazine Derivatives Applicable to this compound

The synthesis of the 2-chlorophenothiazine precursor and its subsequent functionalization can be significantly enhanced by the application of advanced organic synthesis techniques. These methods often lead to shorter reaction times, higher yields, and improved purity of the final products.

Heterogeneous Catalyst-Assisted Synthesis

While specific applications of heterogeneous catalysts for the direct synthesis of this compound are not extensively documented, their use in the synthesis of the phenothiazine core is an area of active research. The formation of the phenothiazine skeleton typically involves C-S and C-N bond-forming reactions. Heterogeneous catalysts, such as iron-based systems, offer a more environmentally benign and easily separable alternative to traditional homogeneous catalysts like palladium and copper. For example, an iron-catalyzed tandem C–S/C-N cross-coupling reaction has been developed for the synthesis of phenothiazines, addressing issues of poor substrate scope and long reaction times associated with other catalysts. The precursor, 2-chlorophenothiazine, could potentially be synthesized using such methods, after which the nitrosation step would be carried out.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. In the context of phenothiazine chemistry, microwave irradiation has been successfully employed for the synthesis of the phenothiazine ring system itself and for its subsequent derivatization. For instance, the thionation of diphenylamines to form phenothiazines can be significantly expedited using microwave activation, often in "dry media" conditions on a solid support like alumina. tandfonline.com This approach offers advantages such as shorter reaction times and, in some cases, better yields compared to conventional heating. nih.govresearchgate.net A two-step microwave-assisted method for synthesizing substituted phenothiazine derivatives has been reported, which is noted to be more environmentally benign than conventional multi-step methods. orientjchem.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Phenothiazine Derivative

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

| Reaction Time | Several hours | Minutes | nih.govresearchgate.net |

| Yield | Moderate | Good to Excellent | orientjchem.org |

| Conditions | High temperature, long duration | "Dry media" or solvent, rapid heating | tandfonline.com |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source that can enhance reaction rates and yields. Ultrasound irradiation has been successfully used in the synthesis of various phenothiazine derivatives. For example, the condensation reaction to form N'-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazides showed improved rates and yields when carried out under sonication compared to classical synthetic conditions. researchgate.net The benefits of ultrasound-assisted synthesis are attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to an acceleration of the chemical reaction. This technique offers a green and efficient alternative for the synthesis of functionalized phenothiazines and could be applicable to the synthesis of this compound or its precursor.

Combinatorial Chemistry Approaches

Combinatorial chemistry, a powerful tool for the rapid synthesis of large libraries of compounds, has been applied to the generation of diverse phenothiazine derivatives. However, specific high-throughput combinatorial syntheses targeting this compound are not extensively documented in publicly available scientific literature. In principle, a combinatorial approach to analogues of this compound could be envisioned. This would likely involve a multi-step sequence where a pre-functionalized 2-chlorophenothiazine scaffold is subjected to a variety of reaction conditions in parallel, followed by a nitrosation step.

A hypothetical combinatorial library could be constructed by varying substituents on the phenothiazine core prior to the introduction of the nitroso group. For instance, different Grignard reagents could be reacted with a suitable phenothiazine precursor to introduce diversity at various positions, followed by N-nitrosation.

Table 1: Hypothetical Combinatorial Synthesis of this compound Analogues

| Scaffold | Reagent for Diversification | Potential Product Structure |

|---|---|---|

| 2-Chloro-10H-phenothiazine | R-MgBr (various R groups) | R-substituted 2-chlorophenothiazine |

Cyclization Methods

The synthesis of the core 2-chlorophenothiazine structure is a prerequisite for the formation of its 10-nitroso derivative. The primary and historically significant method for creating the phenothiazine tricycle is the Bernthsen synthesis, which involves the reaction of a diphenylamine (B1679370) with sulfur. wikipedia.org More contemporary and regioselective methods often rely on the cyclization of 2-substituted diphenyl sulfides. wikipedia.org

For the specific synthesis of 2-chlorophenothiazine, a common route involves the cyclization of m-chlorodiphenylamine with sulfur in the presence of a catalyst like iodine. google.com Another approach is the Smiles rearrangement of N-formylated diphenylsulfides, which can be synthesized from the condensation of substituted 2-aminobenzenethiols with appropriate nitrobenzenes. researchgate.net

Table 2: Key Cyclization Methods for Phenothiazine Synthesis

| Method | Reactants | Conditions | Key Feature |

|---|---|---|---|

| Bernthsen Synthesis | Diphenylamine, Sulfur | High temperature | Historical method |

| Iodine-catalyzed cyclization | m-Chlorodiphenylamine, Sulfur | 110-150 °C, Iodine catalyst | Leads to 2-chlorophenothiazine google.com |

Once the 2-chloro-10H-phenothiazine is obtained, the introduction of the nitroso group at the N-10 position is typically achieved through nitrosation. This reaction is commonly carried out using nitrosating agents such as nitrous acid (generated in situ from sodium nitrite and a strong acid), nitrosyl halides, or organic nitrites like tert-butyl nitrite under anhydrous conditions. nih.govrsc.orgwikipedia.org

Transition Metal-Catalyzed Syntheses

While transition metal catalysis is a cornerstone of modern organic synthesis, its specific application to the direct synthesis of this compound is not well-documented. However, transition metals, particularly palladium and copper, play a significant role in the synthesis of the phenothiazine core. jmedchem.com These catalysts are instrumental in C-S and C-N cross-coupling reactions that can be used to construct the tricyclic system with high regioselectivity. jmedchem.comlookchem.com For instance, a domino iron-catalyzed C-S/C-N cross-coupling reaction has been developed for the synthesis of phenothiazines.

Although direct transition metal-catalyzed N-nitrosation is not a standard method, some transition metal complexes are known to react with nitric oxide, which could be a potential, though unexplored, avenue for such transformations. arxiv.org

Nanoparticle-Mediated Synthesis

The application of nanoparticles in the synthesis of this compound has not been specifically reported. Research in nanoparticle-mediated synthesis is a burgeoning field, and it is conceivable that metallic or metal oxide nanoparticles could be developed to catalyze either the cyclization to form the phenothiazine ring or the subsequent N-nitrosation step. Nanoparticles often exhibit unique catalytic activities and selectivities compared to their bulk counterparts, potentially offering milder reaction conditions and improved yields.

Chemical Reactivity and Derivatization Strategies Involving the Nitroso Group and Phenothiazine Core

The chemical reactivity of this compound is dictated by the functionalities present: the N-nitroso group and the chlorinated phenothiazine core.

Reactivity of the Nitroso Group: The N-nitroso group is known to undergo a variety of chemical transformations. nih.govacs.org

Reduction: The nitroso group can be reduced to the corresponding hydrazine (B178648) or amine. Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can achieve this.

Oxidation: Oxidation of the nitroso group can lead to the formation of a nitramine (N-nitro) derivative. nih.gov

Denitrosation: The N-NO bond can be cleaved under various conditions, including acidic environments or photolysis, to regenerate the parent secondary amine (2-chlorophenothiazine). acs.org

Reaction with Electrophiles: The oxygen atom of the nitroso group can act as a nucleophile, reacting with electrophiles to form O-substituted hydroxydiazenium salts. nih.govacs.org

Reactivity of the Phenothiazine Core: The phenothiazine ring system is electron-rich and susceptible to electrophilic substitution. The presence of the chloro and nitroso groups will influence the regioselectivity of such reactions. The phenothiazine core can also be functionalized through transition metal-catalyzed cross-coupling reactions. researchgate.net Furthermore, the sulfur atom in the phenothiazine ring can be oxidized to a sulfoxide (B87167) or a sulfone.

Table 3: Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| Nitroso Group | Reduction | LiAlH₄ | 10-Amino-2-chlorophenothiazine |

| Nitroso Group | Oxidation | Peroxy acids | 2-Chloro-10-nitraminophenothiazine |

| Nitroso Group | Denitrosation | H⁺ or hv | 2-Chloro-10H-phenothiazine |

| Phenothiazine Core | Electrophilic Substitution | Br₂, FeBr₃ | Bromo-2-chloro-10-nitroso-10H-phenothiazine |

Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogues

Stereoselectivity: The core structure of this compound is achiral. Stereoselectivity becomes a relevant consideration when introducing chiral centers into the molecule, for instance, by attaching a chiral side chain at the N-10 position (after removal of the nitroso group) or on the aromatic rings. Asymmetric synthesis strategies would be necessary to obtain enantiomerically pure analogues. ethz.chmdpi.com There is no specific information in the reviewed literature concerning the stereoselective synthesis of analogues of this compound.

Advanced Spectroscopic and Structural Characterization Techniques in the Study of 2 Chloro 10 Nitroso 10h Phenothiazine

Application of X-ray Crystallography for Elucidating Solid-State Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Chloro-10-nitroso-10H-phenothiazine in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon resonances within the molecule.

The ¹H NMR spectrum is expected to display a complex set of signals in the aromatic region, characteristic of the substituted phenothiazine (B1677639) core. The presence of the electron-withdrawing chloro and nitroso groups would induce downfield shifts for adjacent protons. The absence of the N-H proton signal, present in the parent 2-chloro-10H-phenothiazine, would be a key indicator of N-nitrosation. nih.govrsc.org

The ¹³C NMR spectrum would similarly provide detailed information about the carbon framework. The chemical shifts of the carbon atoms are sensitive to the electronic environment, with the carbon atoms attached to the chlorine and the nitrogen of the nitroso group showing characteristic resonances. rsc.orgresearchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, would be instrumental in confirming the connectivity of the molecule. efpia.eu Conformational analysis using advanced NMR techniques like NOESY could provide insights into the preferred orientation of the nitroso group relative to the phenothiazine ring system in solution. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.0 | - |

| Aromatic Carbons | 110 - 150 | - |

Note: These are estimated ranges based on data for similar phenothiazine derivatives and the expected electronic effects of the substituents.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound and probing intermolecular interactions.

The IR spectrum would be dominated by characteristic absorptions corresponding to the vibrations of the phenothiazine skeleton and its substituents. Key vibrational modes would include the C-H stretching of the aromatic rings, C=C stretching vibrations, and C-S and C-N stretching modes. The presence of the N-nitroso group would give rise to a strong and characteristic N=O stretching vibration, typically observed in the range of 1450-1500 cm⁻¹. The C-Cl stretching vibration would also be present at a lower frequency. The IR spectrum for the parent 2-chloro-10H-phenothiazine shows characteristic peaks that would be modified by the introduction of the nitroso group. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The UV-Vis spectrum of phenothiazines typically exhibits two main absorption bands. nih.gov The first, at shorter wavelengths, is attributed to a π→π* transition, while the second, at longer wavelengths, is associated with an n→π* transition involving the lone pair of electrons on the sulfur atom. nih.gov

The introduction of the chloro and nitroso substituents would be expected to cause a bathochromic (red) shift in these absorption maxima due to their electronic effects on the chromophoric system. nih.gov The N-nitroso group itself can exhibit a weak n→π* transition at longer wavelengths. nih.gov The photophysical behavior, including fluorescence and phosphorescence properties, would also be influenced by these substituents. nih.gov

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength Range (nm) |

| π→π | 250 - 280 |

| n→π (phenothiazine) | 310 - 340 |

| n→π* (nitroso) | > 400 |

Note: These are estimated ranges based on data for similar phenothiazine derivatives and the expected electronic effects of the substituents.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of this compound and elucidating its fragmentation pathways, which aids in structural confirmation. The molecular ion peak (M+) in the mass spectrum would correspond to the exact mass of the compound (C₁₂H₇ClN₂OS). pharmaffiliates.comsimsonpharma.com

The fragmentation pattern of phenothiazine derivatives is well-characterized and typically involves cleavage of the substituents from the heterocyclic ring. nih.govresearchgate.net For this compound, characteristic fragmentation would likely involve the loss of the nitroso group (NO) and potentially the chlorine atom. High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements, further confirming the elemental composition of the molecule and its fragments. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Studies of Chiral Analogues

While this compound itself is not chiral, the introduction of a chiral center, for example, through substitution at one of the aromatic rings or by creating a chiral axis, would lead to enantiomeric forms. Chiroptical spectroscopy, particularly Circular Dichroism (CD), would be indispensable for studying such chiral analogues. researchgate.net

CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique spectral signature for each enantiomer. mdpi.com This technique is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of chiral molecules, often in conjunction with theoretical calculations. rsc.org Studies on chiral phenothiazine derivatives have demonstrated the utility of chiroptical methods in stereochemical analysis. nih.gov The investigation of chiral analogues of this compound using CD spectroscopy could reveal important structure-activity relationships. who.int

Computational and Theoretical Investigations of 2 Chloro 10 Nitroso 10h Phenothiazine

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For 2-Chloro-10-nitroso-10H-phenothiazine, these methods could provide significant insights.

A foundational step in computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. Analysis of the electronic structure would yield information on the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO is crucial for understanding the molecule's reactivity and electronic properties.

Table 1: Hypothetical Data from Geometry Optimization of this compound

| Parameter | Hypothetical Value |

|---|---|

| C-S Bond Length (Å) | 1.78 |

| C-N (nitroso) Bond Length (Å) | 1.45 |

| C-Cl Bond Length (Å) | 1.74 |

| Phenothiazine (B1677639) Ring Butterfly Angle (°) | 150 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -2.1 |

| HOMO-LUMO Gap (eV) | 4.4 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research on this compound is unavailable.

DFT and other quantum chemical methods can predict various spectroscopic properties, such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For instance, calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific molecular vibrations.

Computational methods can be employed to study the thermodynamics and kinetics of chemical reactions involving this compound. This includes calculating reaction energies, activation barriers, and transition state structures, which are essential for understanding reaction mechanisms and predicting product formation.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations could explore its conformational landscape, identifying the different shapes the molecule can adopt and the energetic barriers between them. Furthermore, these simulations can explicitly model the effects of a solvent on the molecule's structure and dynamics, providing a more realistic representation of its behavior in solution.

Molecular Docking and Virtual Screening Approaches in Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is often used to predict the binding of a small molecule ligand to a protein target. While studies on the broader class of phenothiazines have utilized molecular docking to investigate their interactions with biological targets, no specific molecular docking studies have been reported for this compound. Such studies could hypothetically identify potential protein targets and provide a rationale for its biological activity at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation with the observed activity or property. While QSAR and QSPR studies have been performed on various phenothiazine derivatives, no such models have been specifically developed for a series of compounds including this compound.

Exploration of 2 Chloro 10 Nitroso 10h Phenothiazine in Advanced Materials Science and Optoelectronics

Investigation of Unique Optical and Electronic Properties for Material Applications

Phenothiazine-based materials are recognized for their intriguing optoelectronic properties, which stem from their unique molecular structure. rsc.orgbohrium.comrsc.org The phenothiazine (B1677639) core is an electron-rich tricyclic heteroarene with a non-planar, butterfly-shaped geometry. bohrium.comrsc.orgelsevierpure.com This distinctive structure, with a dihedral angle of approximately 158.51° between the benzene (B151609) rings, effectively suppresses the formation of aggregates, a common issue with many organic materials. rsc.org

The electronic properties of phenothiazine derivatives can be significantly modified through derivatization. elsevierpure.comresearchgate.net The introduction of different functional groups allows for the tuning of properties such as the bandgap, energy levels, and charge carrier mobility. rsc.org For instance, the presence of electron-rich sulfur and nitrogen atoms makes phenothiazine a strong electron donor. bohrium.comresearchgate.net The bowl-shaped structure of phenothiazine allows for the existence of two distinct conformers: the H-intra (quasi-axial) and H-extra (quasi-equatorial) forms, which possess different optical and electronic properties. rsc.org The quasi-axial conformer typically exhibits a larger energy gap. rsc.org

The introduction of a chloro-substituent at the 2-position and a nitroso group at the 10-position in 2-Chloro-10-nitroso-10H-phenothiazine is expected to further modulate these properties, although specific experimental data for this compound is limited. Generally, halogenation and the introduction of electron-withdrawing or donating groups are common strategies to fine-tune the electronic landscape of the phenothiazine core for specific applications. rsc.org

Table 1: General Optical and Electronic Properties of Phenothiazine Derivatives

| Property | Description | Reference |

| Molecular Structure | Non-planar, butterfly-shaped with a significant dihedral angle. | bohrium.comrsc.org |

| Electronic Nature | Electron-rich due to sulfur and nitrogen heteroatoms, making it a good electron donor. | bohrium.comresearchgate.net |

| Conformational Isomers | Exists as quasi-axial and quasi-equatorial conformers with distinct energy gaps. | rsc.org |

| Tunability | Optical and electronic properties can be tuned by introducing various functional groups. | elsevierpure.comrsc.org |

Phenothiazine-Based Materials in Mechanochromism Research

Mechanochromic materials, which change their luminescent properties in response to mechanical stimuli such as grinding or shearing, have garnered significant interest for applications in sensors, optical recording, and security inks. acs.orgnih.gov Phenothiazine derivatives have been investigated as promising candidates for such materials. acs.orgrsc.org

The mechanochromic behavior in phenothiazine-based compounds often arises from a transition between crystalline and amorphous states upon the application of mechanical force. rsc.orgnih.gov For example, a study on phenothiazine derivatives with Schiff base bridges demonstrated a color change from yellow to orange upon grinding. rsc.org This was attributed to the transformation from an H-aggregated crystalline form to an amorphous state. rsc.org The reversibility of this process could be achieved by fuming with a solvent like chloroform (B151607). rsc.org

In another example, tetraphenylethylene-substituted phenothiazines exhibited substituent-dependent mechanochromism, with some derivatives showing a bathochromic (red) shift and others a hypsochromic (blue) shift in their emission upon grinding. acs.org The non-planar and twisted structures of many phenothiazine derivatives are conducive to reversible mechanofluorochromism. rsc.org

Aggregation-Induced Emission (AIE) Characteristics of this compound Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. acs.orgacs.orgnih.gov This is in stark contrast to the aggregation-caused quenching (ACQ) observed in many traditional fluorophores. nih.gov Phenothiazine derivatives have been extensively studied as AIE-active materials. acs.orgacs.orgnih.govrsc.orgrsc.org

The AIE behavior in phenothiazine-based luminophores is often attributed to the restriction of intramolecular rotations in the aggregated state. acs.orgacs.org The twisted, non-planar structure of the phenothiazine core contributes to this phenomenon. nih.govacs.org For instance, in donor-acceptor type luminophores containing phenothiazyl substituents, the restriction of the molecular twist in the aggregated state reduces non-radiative decay pathways, leading to enhanced emission. acs.org

Donor-acceptor isomers based on phenothiazine have been shown to exhibit AIE characteristics due to their non-planar twisted structures. rsc.org The combination of AIE with other properties like thermally activated delayed fluorescence (TADF) makes these materials promising for various optoelectronic applications. acs.orgnih.gov

Table 2: Examples of AIE-Active Phenothiazine Derivatives and Their Properties

| Derivative Type | Key Structural Feature | Observed AIE Behavior | Reference |

| Push-pull phenothiazines | Donor-acceptor architecture | Significant AIE activated by restriction of intramolecular rotations. | acs.org |

| Boryl-substituted phenothiazines | Presence of aminoborane (B14716983) groups | Exhibit typical intramolecular charge-transfer and AIE behavior. | rsc.org |

| Tetraphenylethylene-substituted phenothiazines | Combination with AIE-active TPE units | Strong AIE characteristics. | acs.org |

Phosphorescence Properties and Applications in Organic Light-Emitting Diodes (OLEDs)

Phenothiazine derivatives have shown significant promise in the development of organic light-emitting diodes (OLEDs), particularly those utilizing phosphorescence. researchgate.netrsc.orgrsc.org Room-temperature phosphorescence (RTP) in purely organic materials is a sought-after property for next-generation displays and lighting. Oxidized phenothiazine derivatives, such as phenothiazine 5-oxide and phenothiazine 5,5-dioxide, exhibit high phosphorescence quantum yields and long-lived emission in the solid state. rsc.org

The introduction of d-pπ bonds, for instance through N-phosphorylation or sulfur oxidation, can enhance phosphorescence in phenothiazine systems by inhibiting triplet-triplet annihilation. mdpi.com Furthermore, phenothiazine derivatives have been utilized in thermally activated delayed fluorescence (TADF) materials, which can harvest both singlet and triplet excitons, leading to high-efficiency OLEDs. nih.govacs.orgnih.gov

In some cases, phenothiazine-based TADF emitters have achieved high external quantum efficiencies (EQEs) of up to 16.8% in OLED devices. nih.gov The unique conformational properties of phenothiazine, with its quasi-axial and quasi-equatorial forms, can also be exploited to tune the luminescent properties and potentially achieve multi-color emission in OLEDs. researchgate.net

Development of this compound as a Component in Sensor Probes

The electron-rich nature and responsive fluorescence of the phenothiazine core make it an excellent building block for the development of chemical sensors. rsc.orgrsc.orgunito.itresearchgate.netnih.govrsc.org Phenothiazine-based probes have been designed to detect a variety of analytes, including ions and neutral molecules.

For example, phenothiazine derivatives have been synthesized to act as fluorescent sensors for fluoride (B91410) ions, exhibiting a rapid and selective color change from blue to yellow upon detection. rsc.orgrsc.org Another study demonstrated the use of a phenothiazine-based molecule for the detection of chloroform and other chlorinated hydrocarbons, with a visual detection limit as low as 5 ppm. unito.itresearchgate.net

The sensing mechanism often involves a specific chemical reaction or interaction between the analyte and the phenothiazine probe, leading to a measurable change in its photophysical properties, such as fluorescence quenching or enhancement. nih.gov For instance, a turn-on fluorescent probe for hydrogen sulfide (B99878) was developed based on the nucleophilic attack of H2S on the phenothiazine derivative. rsc.org

Photoactive Properties and Potential in Photochemical Applications

The photoactive nature of phenothiazine derivatives has been a subject of significant research, particularly concerning their photochemistry and potential applications in areas like photodynamic therapy and photocatalysis. nih.govnih.gov The 2-chloro substitution, as present in this compound, has been shown to influence the photochemical behavior of the phenothiazine core.

Studies on 2-chloro substituted phenothiazines have revealed that upon electronic excitation, they can undergo carbon-chlorine bond fission. rsc.org In anaerobic conditions, this leads to the formation of free radicals that can react with the surrounding solvent. nih.govnih.govrsc.org The photodestruction quantum yields of these chlorinated derivatives have been found to be dependent on the solvent but not significantly on the substituent at the 10-position. nih.govnih.gov

The transient absorption spectra of 10-alkylated phenothiazines typically show an intense band between 460–480 nm and another near 530 nm. nih.gov Understanding these photoinduced processes is crucial for developing stable materials for photochemical applications and for understanding potential photodegradation pathways.

While aggregation can be beneficial for AIE-active compounds, uncontrolled aggregation in aqueous media can be a challenge for certain applications, such as bioimaging. acs.orgresearchgate.net Several strategies can be employed to mitigate unwanted aggregation of phenothiazine derivatives in aqueous environments.

One common approach is the encapsulation of the hydrophobic phenothiazine derivative within nanoparticles or micelles, which can improve their dispersibility in water. Another strategy involves the chemical modification of the phenothiazine core with hydrophilic groups to enhance its water solubility.

For AIE-active phenothiazine derivatives, where aggregation is desired for emission, the formation of stable and well-defined aggregates or nanoparticles in aqueous media is a key area of research. acs.orgresearchgate.net This can be achieved through methods like the reprecipitation method, where a solution of the compound in a good organic solvent is rapidly injected into a poor solvent like water, leading to the formation of emissive nanoaggregates. researchgate.net

Engineering for Enhanced Photochemical Activity and Steric Hindrance to Dimerization

The photochemical behavior of phenothiazine derivatives is a subject of significant interest, and the introduction of a nitroso group at the 10-position, as in this compound, is anticipated to impart distinct photochemical properties. The primary photochemical process for N-nitrosamides and N-nitrosamines upon irradiation is the fission of the nitrogen-nitrogen bond. cdnsciencepub.comresearchgate.net This photodissociation of the N-NO bond can lead to the formation of a phenothiazinyl radical and a nitric oxide radical. The quantum yield of such photodissociation events can be influenced by the solvent environment and the wavelength of excitation. nih.govaip.org

The stability and subsequent reactivity of the generated phenothiazinyl radical are crucial for its application in advanced materials. Dimerization of these radicals is a common deactivation pathway. However, the molecular structure of this compound inherently provides a degree of steric hindrance to this process. The bent, butterfly-like conformation of the phenothiazine core, influenced by substituents, plays a significant role in its intermolecular interactions. sci-hub.stnih.govresearchgate.net The introduction of bulky groups can be strategically employed to sterically impede the reorganization that often accompanies oxidation and radical formation, thereby potentially shifting oxidation potentials and hindering dimerization. researchgate.netnih.gov

| Property | Influence of Molecular Structure | Potential Engineering Strategy |

| Photochemical Activity | N-NO bond is susceptible to photodissociation. | Tuning excitation wavelength to optimize quantum yield. |

| Radical Stability | The phenothiazinyl radical is the primary product. | Introduction of stabilizing groups on the aromatic rings. |

| Dimerization | A common deactivation pathway for phenothiazinyl radicals. | Introduction of bulky substituents to create steric hindrance. |

Near-Infrared Absorption Characteristics and Their Significance

The development of organic molecules that absorb in the near-infrared (NIR) region (700-2000 nm) is of great importance for applications in optical recording media, optical filters, and organic solar cells. tcichemicals.com Phenothiazine derivatives have emerged as a promising class of chromophores for the design of NIR-absorbing dyes. researchgate.netresearchgate.net The strong electron-donating nature of the phenothiazine nucleus makes it an excellent building block for creating molecules with significant intramolecular charge transfer (ICT) character, which is a key principle in the design of NIR dyes. researchgate.netnih.gov

The absorption properties of phenothiazine-based dyes can be finely tuned by strategic molecular engineering. Typically, this involves the incorporation of strong electron-accepting groups linked to the phenothiazine donor via a π-conjugated bridge. This "D-π-A" (Donor-π-Acceptor) architecture facilitates a strong ICT upon photoexcitation, leading to a bathochromic (red) shift in the absorption spectrum, potentially extending into the NIR region. nih.govnih.gov

For this compound, the phenothiazine core acts as the electron donor. The nitroso group is generally considered an electron-withdrawing group, and the chloro substituent is also weakly electron-withdrawing. While the inherent structure might not lead to significant NIR absorption, it serves as a foundational scaffold for further modification. To enhance NIR absorption, one could envision modifying the structure by introducing stronger electron-accepting units or extending the π-conjugation. For instance, the incorporation of moieties like thienopyrazine has been shown to enable NIR photon absorption in dye-sensitized solar cells. nih.gov The tunability of the absorption onset in such engineered dyes can be remarkable, with ranges extending towards 1000 nm. nih.gov

The significance of NIR absorption lies in its ability to utilize a broader portion of the solar spectrum in photovoltaic applications, leading to higher power conversion efficiencies. tcichemicals.com In the context of materials science, NIR-absorbing compounds are also valuable for applications requiring transparency in the visible region but functionality in the NIR, such as in security inks and optical data storage.

| Molecular Design Strategy | Effect on Absorption Spectrum | Example Application |

| D-π-A Architecture | Induces intramolecular charge transfer (ICT), leading to a bathochromic shift. | Dye-Sensitized Solar Cells |

| Extension of π-Conjugation | Narrows the HOMO-LUMO gap, red-shifting the absorption. | Optical Recording Media |

| Introduction of Strong Acceptors | Enhances ICT character, pushing absorption into the NIR region. | NIR Optical Filters |

Electrochemical Activity and Applications in Conductive Organic Polymers

Phenothiazine and its derivatives are electroactive molecules that can undergo reversible oxidation processes. rsc.orgresearchgate.net The electrochemical oxidation of phenothiazines typically involves the formation of a cation radical, which can be a stable species. nih.gov This inherent redox activity makes them excellent candidates for the development of conductive organic polymers.

The electropolymerization of phenothiazine derivatives allows for the formation of thin, electroactive polymer films on electrode surfaces. researchgate.netscribd.com This process is typically achieved by repeatedly cycling the potential of a working electrode in a solution containing the phenothiazine monomer. The oxidation of the monomer leads to the formation of radical cations, which then couple to form polymer chains that deposit onto the electrode surface. The resulting polymer films are often electrochromic, changing color depending on their oxidation state. rsc.org

The electrochemical properties and the propensity for electropolymerization are highly dependent on the nature and position of substituents on the phenothiazine core. researchgate.net For this compound, the electron-withdrawing nature of the chloro and nitroso groups is expected to influence its oxidation potential. Generally, electron-withdrawing substituents make the phenothiazine core more difficult to oxidize, shifting the oxidation potential to more positive values.

Conductive polymers derived from phenothiazines have a range of potential applications. Their stable redox states and electrochromic properties make them suitable for use in electrochromic devices (smart windows), sensors, and as cathode-active materials in rechargeable batteries. researchgate.netrsc.org The ability to functionalize the phenothiazine monomer allows for the tuning of the polymer's properties, such as its conductivity, stability, and processability. For example, positively charged phenothiazine polymers have been used to develop highly sensitive photoelectrochemical biosensors. nih.gov The electropolymerization of functionalized phenothiazines provides a versatile method for modifying electrode surfaces, creating interfaces with tailored electronic and chemical properties for various advanced applications. rsc.org

| Phenothiazine Derivative Property | Influence on Conductive Polymer | Potential Application |

| Reversible Oxidation | Allows for stable redox switching in the polymer. | Rechargeable Batteries |

| Substituent Effects | Modifies oxidation potential and polymer properties. | Chemical Sensors |

| Electrochromism | Polymer changes color with applied potential. | Electrochromic Devices |

Stability, Degradation Pathways, and Impurity Profiling of 2 Chloro 10 Nitroso 10h Phenothiazine

Degradation Kinetics and Product Identification

Forced degradation studies are fundamental in elucidating the intrinsic stability of a drug substance. nih.gov Such studies for 2-Chloro-10-nitroso-10H-phenothiazine would involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress to identify the resulting degradation products and determine the kinetics of degradation.

While specific kinetic data for this compound is not extensively available in public literature, the degradation of related phenothiazine (B1677639) derivatives often follows first-order kinetics. For instance, the photodegradation of various 2-chloro substituted phenothiazines has been shown to follow first-order kinetics under controlled light conditions. core.ac.uk The degradation rate would be dependent on the specific stressor and its intensity.

The identification of degradation products is crucial for understanding the degradation pathways. Based on the known chemistry of phenothiazines and N-nitroso compounds, several potential degradation products of this compound can be anticipated:

Denitrosation: The N-NO bond is often labile and can cleave under certain conditions (e.g., acidic pH or photolysis) to yield 2-Chlorophenothiazine (B30676).

Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, which could lead to the formation of this compound-5-oxide (sulfoxide) and further to the 5,5-dioxide (sulfone). core.ac.uk

Photodegradation Products: Exposure to light can lead to dechlorination, resulting in 10-nitroso-10H-phenothiazine, or photosubstitution, potentially yielding hydroxy derivatives. core.ac.uknih.gov

A hypothetical summary of potential degradation products and their formation pathways is presented in Table 1.

Table 1: Potential Degradation Products of this compound This table is illustrative and based on the degradation of related compounds.

| Degradation Product | Formation Pathway | Stress Condition |

|---|---|---|

| 2-Chlorophenothiazine | Denitrosation | Acidic hydrolysis, Photolysis |

| This compound-5-oxide | Oxidation | Oxidative stress (e.g., H₂O₂) |

| 10-Nitroso-10H-phenothiazine | Dechlorination | Photolysis |

Influence of Environmental Factors (e.g., pH, Light, Temperature) on Stability

The stability of this compound is expected to be significantly influenced by environmental factors such as pH, light, and temperature.

pH: The stability of phenothiazine derivatives is known to be pH-dependent. nih.gov For N-nitroso compounds, acidic conditions can promote the cleavage of the N-nitroso group. Conversely, studies on other N-nitroso compounds have shown rapid degradation at neutral to alkaline pH. uni-lj.si Therefore, this compound is likely to exhibit pH-dependent stability, with potential instability at both low and high pH ranges.

Light: Phenothiazines are notoriously sensitive to light. nih.gov Studies on 2-chloro substituted phenothiazines have demonstrated that they undergo photodegradation, leading to products such as dechlorinated derivatives and sulfoxides. nih.gov The nitroso group may also contribute to photosensitivity. Therefore, protection from light is crucial for maintaining the stability of this compound.

Temperature: Elevated temperatures generally accelerate chemical degradation. Thermal degradation studies would be necessary to determine the activation energy of the degradation processes and to predict the shelf-life of the compound under various storage conditions. As with other organic molecules, higher temperatures are expected to increase the rate of hydrolysis and oxidation. fishersci.comchemicalbook.com

Identification and Characterization of Related Substances and Impurities

The impurity profile of a pharmaceutical compound includes both process-related impurities and degradation products.

Analytical Method Development for Impurity Profiling

A stability-indicating analytical method is essential for separating and quantifying the impurities and degradation products of this compound. A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a photodiode array (PDA) detector would be a suitable starting point. orientjchem.org For structural elucidation of unknown impurities, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool. researchgate.net

The development of such a method would involve:

Column Selection: A C18 or C8 column would likely provide adequate separation.

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve good resolution between the main peak and all impurity peaks.

Detector Wavelength Selection: The UV spectra of this compound and its potential impurities would be examined to select an appropriate wavelength for detection and quantification.

Quantitative Determination of Impurities

Once a suitable analytical method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, sensitive, and robust for the quantitative determination of impurities. orientjchem.org Validation parameters would include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

A hypothetical summary of validation parameters for a stability-indicating HPLC method is presented in Table 2.

Table 2: Hypothetical Validation Parameters for an HPLC Method for Impurity Profiling This table is for illustrative purposes only.

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Specificity | Peak purity > 0.995 | Passes |

| LOD | Signal-to-noise ratio of 3:1 | 0.01% |

| LOQ | Signal-to-noise ratio of 10:1 | 0.03% |

| Linearity (r²) | ≥ 0.99 | 0.999 |

| Accuracy (% Recovery) | 80-120% | 98.5-101.2% |

Comparative Stability Studies with Other Phenothiazine Derivatives

A comparative study involving this compound could include:

Phenothiazine: The unsubstituted parent compound, to assess the effect of the chloro and nitroso groups.

2-Chlorophenothiazine: To isolate the effect of the 10-nitroso group.

Chlorpromazine (B137089): A widely studied 2-chloro-10-substituted phenothiazine, to compare the stability of the N-nitroso group with an N,N-dimethylaminopropyl side chain. nih.gov

Such a study would likely show that the presence of the 2-chloro substituent influences the electronic properties and, consequently, the reactivity and stability of the phenothiazine ring. The 10-nitroso group is expected to introduce a point of instability, particularly under acidic or photolytic conditions, potentially making this compound less stable than its 10-H or 10-alkyl counterparts. The stability of the N-nitroso group can be compared to other N-substituted phenothiazines, where the stability of the neutral and radical cation forms has been shown to affect their performance in applications like lithium-ion batteries. researchgate.net

Future Perspectives and Advanced Research Directions for 2 Chloro 10 Nitroso 10h Phenothiazine

Design and Synthesis of Next-Generation Analogues with Tuned Properties

Future synthetic research will likely focus on the creation of a library of analogues of 2-Chloro-10-nitroso-10H-phenothiazine. The primary goal is not to develop therapeutic agents but to establish a comprehensive understanding of the structure-activity relationship (SAR) concerning its toxicity and mutagenicity. By systematically modifying the phenothiazine (B1677639) core—for instance, by altering the position of the chlorine atom or introducing other substituents—researchers can elucidate the electronic and steric factors that influence its biological activity.

These analogues would serve as critical reference standards for analytical chemists and toxicologists. For example, synthesizing isotopically labeled versions could aid in metabolic tracking and quantification in complex biological matrices. The synthesis of such analogues will allow for a deeper investigation into how structural changes affect the compound's interaction with biological macromolecules like DNA. nih.gov This knowledge is fundamental for predicting the potential risks of related N-nitroso impurities that may arise from other phenothiazine-based drugs.

| Research Goal | Approach | Rationale |

| Structure-Toxicity Relationship | Synthesize analogues with varied substituents on the phenothiazine ring. | To identify the chemical moieties responsible for genotoxicity. |

| Metabolic Pathway Analysis | Prepare isotopically labeled analogues (e.g., with ¹³C, ¹⁵N). | To trace the compound's fate in biological systems and identify metabolites. |

| Analytical Standard Development | Create a library of high-purity analogues. | To improve the accuracy of methods for detecting and quantifying related impurities. |

Integration into Multimodal Research Strategies

A comprehensive assessment of this compound necessitates a multimodal research approach that integrates computational, in vitro, and in vivo models. This strategy allows for a tiered analysis, from initial predictions to biological confirmation, providing a more complete picture of the compound's risk profile.

Initial stages would involve in silico screening to predict potential biological targets and toxicological endpoints. acs.org Following this, in vitro assays, using both bacterial (e.g., Ames test) and human cell lines, can provide data on mutagenicity and cytotoxicity. researchgate.netusp.org Finally, in vivo models, such as the zebrafish, offer a powerful platform for observing developmental toxicity and other systemic effects in a whole vertebrate organism, bridging the gap between cellular assays and mammalian systems. nih.gov This integrated approach ensures a thorough evaluation while adhering to the principles of reducing, refining, and replacing animal testing where possible.

Exploration of Unexplored Synthetic Methodologies

The synthesis of N-nitrosamines, including this compound, for use as analytical standards has traditionally relied on methods involving acidic conditions and nitrite (B80452) salts. cardiff.ac.uk Future research should explore more advanced and efficient synthetic routes that offer better control and safety.

Non-conventional methodologies such as electrochemical and photochemical synthesis are promising alternatives. cardiff.ac.uk These methods can often be performed under milder conditions, reducing the formation of unwanted byproducts and improving yield. For instance, electrochemical synthesis can avoid the use of harsh acidic reagents, while photochemical routes may offer high specificity. cardiff.ac.uk Furthermore, the development of solvent-free and metal-free synthetic protocols, perhaps using reagents like tert-butyl nitrite, represents a greener and more efficient approach to producing this and related N-nitroso compounds for research purposes. rsc.org

| Synthetic Method | Potential Advantages | Relevance to this compound |

| Electrochemical Synthesis | Acid-free conditions, high selectivity, potential for flow chemistry. | Safer and more controlled production of analytical standards. cardiff.ac.uk |

| Photochemical Synthesis | High reaction specificity, mild conditions. | Exploration of novel reaction pathways for N-nitrosation. cardiff.ac.uk |

| Solvent-Free/Metal-Free | Reduced environmental impact, simplified purification. | Greener chemistry approach for reference standard synthesis. rsc.org |

Identification of Novel Biological Targets and Therapeutic Applications

Given its classification as a potential carcinogen, this compound is not a candidate for therapeutic development. delaware.gov However, its study can have indirect benefits for medicine. Research focused on its mechanism of action—specifically how it interacts with DNA and cellular repair pathways—can provide valuable insights into the broader field of carcinogenesis. nih.gov Understanding the specific type of DNA damage it causes could help in the development of biomarkers for exposure to certain N-nitroso compounds.

While the parent phenothiazine scaffold is known for a wide range of biological activities, including anticancer and antimicrobial effects, the introduction of the N-nitroso group drastically alters its biological profile towards toxicity. mdpi.comnih.gov A key research direction is to investigate how this chemical modification silences the therapeutic effects of the parent molecule while introducing genotoxicity. This line of inquiry could inform the design of safer drugs in the future by identifying chemical motifs that are prone to forming toxic N-nitroso impurities.

Advancements in Computational Modeling for Predictive Research

Computational modeling is a powerful tool for the predictive assessment of pharmaceutical impurities. For this compound, future research will increasingly rely on in silico methods to predict its mutagenic potential, metabolic fate, and interaction with key biological targets.

Molecular docking studies can be employed to simulate the binding of the compound to the active sites of metabolic enzymes, such as cytochrome P450, which are known to activate nitrosamines into DNA-reactive species. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed by analyzing a database of related nitrosamine (B1359907) analogues to predict the toxicity of newly identified impurities without the need for extensive laboratory testing. These computational approaches can accelerate risk assessment and help prioritize experimental studies, making the safety evaluation of pharmaceutical products more efficient. acs.org

Interdisciplinary Approaches Combining Chemistry, Materials Science, and Biomedical Research

Addressing the challenges posed by this compound requires collaboration across multiple scientific disciplines. An interdisciplinary approach would leverage the unique strengths of chemistry, materials science, and biomedical research to create a holistic understanding and management strategy for this impurity.

Chemistry: Synthetic chemists will continue to develop methods for producing high-purity reference standards and potential metabolites for analytical and toxicological studies. cardiff.ac.uk

Biomedical Research: Toxicologists and molecular biologists will use these standards to conduct advanced cell-based assays and in vivo studies to determine the compound's precise mechanism of toxicity and establish safe exposure limits. researchgate.net

Materials Science: Researchers in materials science could contribute by designing novel sensors or selective sorbents for the rapid and efficient detection or removal of this specific impurity from pharmaceutical manufacturing streams. The broader field of phenothiazine research already intersects with materials science in the development of organic electronics and dyes, indicating the potential for such crossover innovations. news-medical.netrsc.org

This collaborative effort is essential for ensuring drug safety and advancing the scientific understanding of N-nitroso impurities.

常见问题

Basic Research Questions

Q. What are reliable synthetic routes for preparing 2-Chloro-10-nitroso-10H-phenothiazine, and how can reaction conditions be optimized?

- Methodological Answer : The Sonogashira coupling reaction (used for analogous phenothiazine derivatives) provides a template for synthesis. For example, coupling halogenated nitroarenes with ethynyl-phenothiazine precursors in tetrahydrofuran (THF)/triethylamine (1:1 v/v) using Pd(PPh₃)₄ and CuI catalysts at room temperature yields nitroso derivatives. Reaction optimization should focus on catalyst loading (e.g., 6 mol% Pd), solvent polarity, and reaction duration (e.g., 20 hours) to improve yields beyond 6.9% . Post-synthesis purification via gel permeation chromatography ensures product integrity.

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using MoKα radiation (λ = 0.22 Å) at 93 K is optimal. Data collection with a Rigaku Saturn724+ diffractometer and numerical absorption correction (e.g., NUMABS) ensures accuracy. Refinement via SHELXL2014/7, constrained H-atom treatment, and validation with ORTEP-3 for Windows are critical. Key metrics include R-factor < 0.04 and S-value ≈ 1.09 for high-confidence structural models .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (¹H NMR, δ 7.1–8.2 ppm for aromatic protons), high-resolution mass spectrometry (HRMS) for molecular ion validation, and elemental analysis (C, H, N, S). For nitroso group confirmation, Fourier-transform infrared spectroscopy (FTIR) at ~1500 cm⁻¹ (N=O stretch) and UV-Vis spectroscopy (λmax ~450 nm due to n→π* transitions) are recommended .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and which functionals are most accurate?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections are critical for modeling nitroso group interactions. Basis sets like 6-311++G(d,p) capture charge transfer and spin density distribution. For thermochemical accuracy (e.g., ionization potentials), benchmark against experimental data using functionals with gradient corrections (e.g., Becke’s 1993 formulation, average error ±2.4 kcal/mol) .

Q. How should researchers address contradictions in spectroscopic data for nitroso-phenothiazine derivatives?

- Methodological Answer : Discrepancies in NMR chemical shifts or UV-Vis absorption bands may arise from solvent polarity effects or tautomerism. Use variable-temperature NMR (VT-NMR) to probe dynamic equilibria. For computational validation, compare time-dependent DFT (TD-DFT) results with experimental spectra, adjusting solvent models (e.g., PCM for dichloromethane) to reconcile differences .

Q. What strategies improve the stability of this compound under experimental conditions?

- Methodological Answer : Protect nitroso groups from light and moisture by storing compounds in dark, sealed containers under inert gas (N₂/Ar). For aqueous studies, use stabilizers like cyclodextrins or polyethylene glycol (PEG) matrices. Monitor degradation via HPLC-MS, focusing on byproducts like hydroxylamine derivatives .

Q. How can researchers design phenothiazine derivatives with tailored redox properties for catalytic or photophysical applications?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 2-position to lower LUMO energy, enhancing electron-accepting capacity. For photostability, modify the nitroso group to azide or amine via Staudinger reactions. Electrochemical profiling (cyclic voltammetry in CH₃CN) and EPR spectroscopy validate redox behavior .

Methodological Frameworks for Experimental Design

Q. What frameworks ensure rigor in formulating research questions for phenothiazine-based studies?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize projects. For structure-activity relationship (SAR) studies, use PICO (Population: compound variants; Intervention: functional group modification; Comparison: baseline activity; Outcome: redox potential/biological activity) to define scope .

Q. How should crystallographic data be statistically validated to avoid overinterpretation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。